

Ochromycinone Solubility in Organic Solvents: An In-Depth Technical Guide

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Compound of Interest

Compound Name: Ochromycinone

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This technical guide provides a comprehensive overview of the solubility of **ochromycinone** in various organic solvents. **Ochromycinone**, also known as STA-21, is a selective inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in cell growth, proliferation, and survival.^{[1][2]} Understanding the solubility of this compound is critical for its application in in vitro and in vivo studies, as well as for the development of potential therapeutic formulations.

Solubility of Ochromycinone

The solubility of a compound is a fundamental physicochemical property that influences its bioavailability and therapeutic efficacy. The following table summarizes the available quantitative and qualitative solubility data for **ochromycinone** in different solvents.

| Solvent | Temperature (°C) | Solubility |
|---------------------------|------------------|---------------------|
| Dimethyl Sulfoxide (DMSO) | 25 | 21 mg/mL (68.55 mM) |
| Ethanol | 25 | 2 mg/mL (6.52 mM) |
| Water | 25 | Insoluble |
| Chloroform | Not Specified | Slightly Soluble[3] |
| Ethyl Acetate | Not Specified | Slightly Soluble[3] |
| Methanol | Not Specified | Slightly Soluble[3] |
| Acetonitrile | Not Specified | Data not available |
| Acetone | Not Specified | Data not available |
| Dichloromethane | Not Specified | Data not available |

Experimental Protocol: Determination of Ochromycinone Solubility

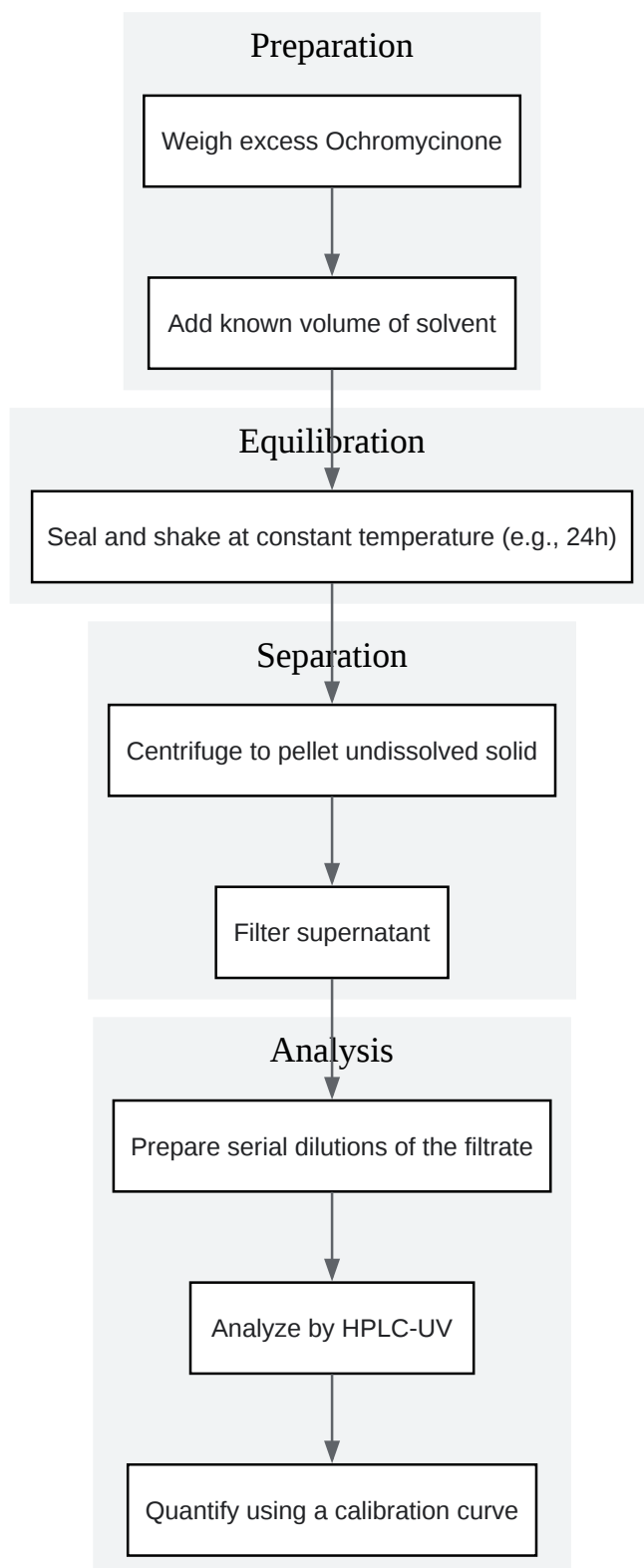
The following is a detailed methodology for determining the solubility of a hydrophobic compound like **ochromycinone** using the shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis. This method is considered the gold standard for thermodynamic solubility determination.[4][5]

Materials and Equipment

- **Ochromycinone** (solid)
- Selected organic solvents (HPLC grade)
- Volumetric flasks
- Scintillation vials or glass test tubes with screw caps
- Orbital shaker or rotator
- Centrifuge

- Syringe filters (e.g., 0.22 μ m PTFE)
- HPLC system with a UV detector
- Analytical balance
- Pipettes

Experimental Workflow



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Caption: Workflow for determining **ochromycinone** solubility via the shake-flask method.

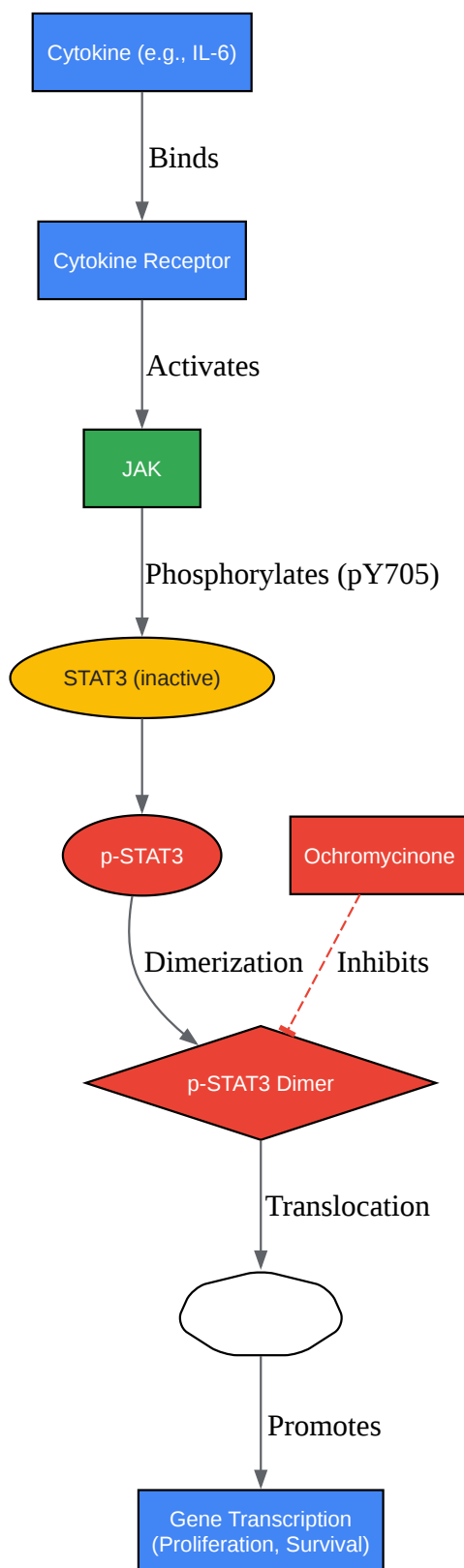
Step-by-Step Procedure

- Preparation of Saturated Solution:
 - Add an excess amount of solid **ochromycinone** to a vial. The excess is crucial to ensure that the solution reaches saturation.
 - Accurately add a known volume of the desired organic solvent to the vial.
 - Seal the vial tightly to prevent solvent evaporation.
- Equilibration:
 - Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
 - Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours).[\[4\]](#)[\[6\]](#)
- Separation of Undissolved Solid:
 - After equilibration, allow the vials to stand to let the undissolved solid settle.
 - Centrifuge the vials to pellet the remaining solid.
 - Carefully withdraw the supernatant using a pipette and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microparticles.[\[7\]](#)
- Quantification by HPLC:
 - Prepare a series of standard solutions of **ochromycinone** of known concentrations in the same solvent.
 - Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
 - Dilute the filtered saturated solution to a concentration that falls within the range of the calibration curve.

- Inject the diluted sample into the HPLC and determine the peak area.
- Calculate the concentration of the diluted sample using the calibration curve and then factor in the dilution to determine the solubility of **ochromycinone** in the solvent.

Ochromycinone and the STAT3 Signaling Pathway

Ochromycinone functions as a selective inhibitor of the STAT3 signaling pathway.^[1] It exerts its effect by inhibiting the dimerization of phosphorylated STAT3 monomers, which is a critical step for their nuclear translocation and subsequent activation of target gene transcription.^{[1][2]}



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